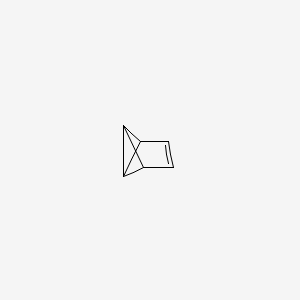

Benzvalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzvalene is an organic compound and one of several isomers of benzene. It is known for its highly strained structure and unique properties. This compound was first synthesized in 1967 by K. E. Wilzbach and colleagues through the photolysis of benzene . The compound is characterized by its tricyclic structure, which includes a three-membered ring fused to a four-membered ring, making it highly reactive and unstable.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The initial synthesis of benzvalene involved the photolysis of benzene. a more efficient method was developed by Thomas J. Katz and colleagues in 1971. This method involves treating cyclopentadiene with methyllithium in dimethyl ether, followed by dichloromethane and methyllithium in diethyl ether at -45°C . This compound can also be formed in low yields by irradiating benzene at wavelengths between 237 to 254 nm .

Industrial Production Methods: Due to its high reactivity and instability, this compound is not produced on an industrial scale. Its synthesis is typically confined to laboratory settings for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: Benzvalene undergoes various types of chemical reactions, including rearrangements and interconversions. One of the most notable reactions is its conversion to benzene, which occurs with a chemical half-life of approximately 10 days . This transition is believed to proceed through a diradical intermediate .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.

Substitution: Substitution reactions are also rare, given the compound’s high reactivity and tendency to rearrange.

Major Products: The primary product formed from this compound reactions is benzene, resulting from its rearrangement .

Wissenschaftliche Forschungsanwendungen

Benzvalene has been primarily studied for its unique structural properties and potential applications in synthetic chemistry. Its highly strained structure makes it a valuable intermediate in the synthesis of other complex organic molecules. Additionally, this compound can be polymerized through a ring-opening metathesis polymerization (ROMP) process to form polythis compound, which contains highly strained bicyclobutane rings . This polymer can be isomerized to 1,3-dienes, making it a precursor to polyacetylene .

Wirkmechanismus

Benzvalene is one of several valence isomers of benzene, including Dewar benzene, prismane, and bicyclopropenyl . Compared to these isomers, this compound is unique due to its tricyclic structure and high strain energy. Dewar benzene, for example, has a less strained structure and is more stable than this compound . Prismane and bicyclopropenyl also differ in their structural configurations and stability profiles .

Vergleich Mit ähnlichen Verbindungen

Dewar Benzene: Another valence isomer of benzene with a less strained structure.

Prismane: A benzene isomer with a different structural configuration.

Bicyclopropenyl: Another benzene isomer with unique bonding and reactivity.

Eigenschaften

CAS-Nummer |

659-85-8 |

|---|---|

Molekularformel |

C6H6 |

Molekulargewicht |

78.11 g/mol |

IUPAC-Name |

tricyclo[3.1.0.02,6]hex-3-ene |

InChI |

InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H |

InChI-Schlüssel |

VMQPMGHYRISRHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2C3C1C23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)

![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)

![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)

![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)

![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)